molecular formula C7H16N2O2S B1266356 Aminoethanesulfonylpiperidine CAS No. 31644-46-9

Aminoethanesulfonylpiperidine

Cat. No. B1266356
CAS RN: 31644-46-9
M. Wt: 192.28 g/mol
InChI Key: WLOGRANXQCUIPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminoethanesulfonylpiperidine and related compounds typically involves the strategic manipulation of molecular structures to introduce or modify functional groups. Techniques such as displacement reactions, polymerization, and the use of specific catalysts or reagents are common. For instance, Teague (2008) describes the synthesis of 2-aminopyridines, which share a core structural similarity with aminoethanesulfonylpiperidine, through the displacement of a methylsulfinyl group. This method highlights the versatility of synthesizing amino-substituted compounds (Teague, 2008).

Scientific Research Applications

1. Biopharmaceutical Studies

  • Summary of Application: Aminoethanesulfonylpiperidine, also known as taurinopiperidine, has been studied for its absorption, excretion, metabolism, and some pharmacological activities . It was synthesized with the hope of obtaining a new therapeutic agent .
  • Methods of Application: The compound was administered to animals orally, subcutaneously, or intravenously for the studies . The binding ratio of taurinopiperidine with rabbit serum protein is approximately 85% at peak time of blood level after oral administration .
  • Results: About 11.5% of taurinopiperidine is excreted in unconjugated form in rabbit urine, and most of the taurinopiperidine administered orally must be metabolized to other compounds no longer having a piperidinelike skeleton . Taurinopiperidine shows analgesic, antihistaminic, anti-anaphylactic, and antipyretic activities, although the effects are not as potent .

2. Microbial Aminopeptidases

  • Summary of Application: Aminoethanesulfonylpiperidine may have potential applications in the field of microbial aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides .
  • Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .
  • Results: The inhibitors of these enzymes are found to have great clinical applications against various diseases such as cancer, diabetes, and viral infections . Aminopeptidases are widely used for the synthesis of biopeptides and amino acids, and found to be efficient than chemical synthesis .

3. Peptide Applications

  • Summary of Application: Aminoethanesulfonylpiperidine may have potential applications in the field of peptide applications . Peptides are used in various fields such as disease diagnostics, drug components, and even nanotechnology .
  • Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .
  • Results: The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . Synthetic peptides and proteins also have their place in the market for which they have yielded billions of USDs .

4. Therapeutic Uses

  • Summary of Application: Amino acids, including Aminoethanesulfonylpiperidine, find key applications in various therapeutic areas .
  • Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .
  • Results: Amino acids are used in immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .

properties

IUPAC Name

2-piperidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGRANXQCUIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953609
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoethanesulfonylpiperidine

CAS RN

31644-46-9
Record name Piperidine, N-(2-aminoethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI Naito, K Sekishiro, M Awataguchi… - Journal of …, 1972 - Wiley Online Library
Blood levels of taurinopiperidine in animals, distribution of the chemical in rat organs, and the excretion in rat bile were examined. The binding ratio of taurinopiperidine with rabbit …
Number of citations: 2 onlinelibrary.wiley.com

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